molecular formula C20H24ClNO3 B2644306 3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide CAS No. 1788542-06-2

3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide

Cat. No. B2644306
CAS RN: 1788542-06-2
M. Wt: 361.87
InChI Key: DQHRSTOJZBEFIE-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor. The purpose of

Scientific Research Applications

Pharmacological Agent Research

Compounds structurally related to the specified chemical have been explored for their anti-inflammatory properties, as evidenced by the study on Tepoxalin, a dual inhibitor of cyclooxygenase and 5-lipoxygenase. This research highlighted the compound's potential in addressing inflammation without the gastrointestinal side effects common to many anti-inflammatory drugs (Knight et al., 1996).

Material Science and Photocatalysis

In the realm of materials science, the photocatalytic degradation of anilides, including those structurally related to the query compound, has been studied for environmental applications. The degradation process, facilitated by titanium dioxide under UV light, emphasizes the potential of such compounds in environmental remediation efforts (Sturini et al., 1997).

Organic Synthesis and Chemical Properties

Research on the synthesis and properties of arylsubstituted halogen(thiocyanato)amides, which share a phenyl component similar to the query compound, reveals insights into their chemical behavior and potential applications in creating novel organic molecules with antimicrobial properties (Baranovskyi et al., 2018).

Bioactivity and Antimicrobial Properties

The bioactive constituents of Jolyna laminarioides, including compounds with structural resemblance to the query chemical, have shown chymotrypsin inhibitory activity and antimicrobial effects against Escherichia coli and Shigella boydii. This underscores the potential of such compounds in biomedical research and their role in developing new antimicrobial agents (Atta-ur-rahman et al., 1997).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO3/c1-20(24,13-16-6-9-18(25-2)10-7-16)14-22-19(23)11-8-15-4-3-5-17(21)12-15/h3-7,9-10,12,24H,8,11,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHRSTOJZBEFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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